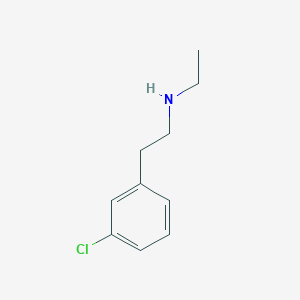
2-(3-chlorophenyl)-N-ethylethanamine
Übersicht
Beschreibung
2-(3-Chlorophenyl)-N-ethylethanamine, also known as 2-CEE, is a chemical compound belonging to the class of amines. It is an alkyl-substituted phenethylamine and is derived from the chemical synthesis of phenethylamine and ethyl chloride. 2-CEE is an important research chemical that has been used in a variety of scientific research applications, including the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
- 2-(3-chlorophenyl)-N-ethylethanamine and similar derivatives have been synthesized and studied for their optical properties. For example, chlorophyll-a derivatives possessing similar groups have been synthesized to study their visible absorption spectra, fluorescence emission, and protonation behaviors (Yamamoto & Tamiaki, 2015).
Biological Evaluation and Sigma Receptor Affinity
- Compounds structurally related to this compound have been evaluated for their biological activity, specifically their binding affinity at sigma receptors. These studies are crucial for understanding the potential therapeutic applications of these compounds (de Costa, Radesca, Di Paolo, & Bowen, 1992).
Urotensin-II Receptor Agonists
- Research has been conducted on compounds including 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one as nonpeptidic agonists of the urotensin-II receptor. These findings have implications for the development of pharmacological research tools and potential drug leads (Croston et al., 2002).
Structural and Conformational Analysis
- The structural and conformational properties of N-chloro-N-ethylethanamine, a related compound, have been studied using techniques like gas electron diffraction and vibrational spectroscopy. This type of analysis aids in understanding the molecular structure and behavior of such compounds (Kuze et al., 1993).
Crystal Structure and Antifungal Activity
- Derivatives of chlorophenyl compounds have been synthesized and analyzed for their crystal structure and potential antifungal activity, highlighting the diverse applications of these compounds in the field of biochemistry (Si, 2009).
Electron Ionization Mass Spectral Fragmentation
- Ethyl 3-(2-chlorophenyl)propenoate, a compound similar in structure, has been analyzed for electron ionization mass spectral fragmentation. This research contributes to understanding the structural requirements and behavior of chlorophenyl derivatives under mass spectrometry (Wheelock, Colvin, Sanborn, & Hammock, 2008).
Wirkmechanismus
Target of Action
The primary targets of 2-(3-chlorophenyl)-N-ethylethanamine are currently unknown. This compound is structurally similar to other phenethylamines, which are known to interact with various receptors in the central nervous system . .
Mode of Action
Based on its structural similarity to other phenethylamines, it may interact with its targets by mimicking the structure of endogenous ligands, thereby modulating the activity of these targets .
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-2-12-7-6-9-4-3-5-10(11)8-9/h3-5,8,12H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUBCDPTMUTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



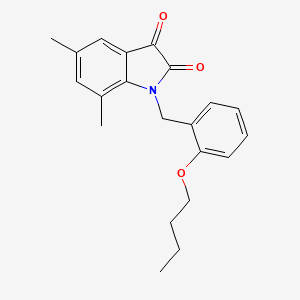
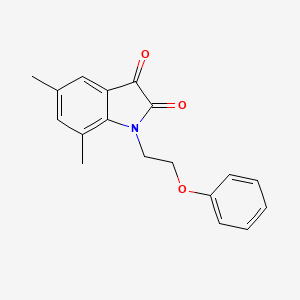

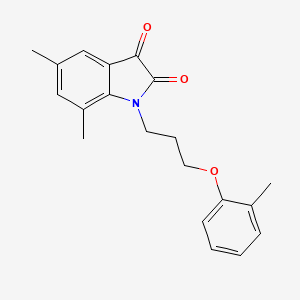
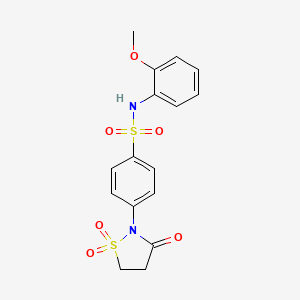
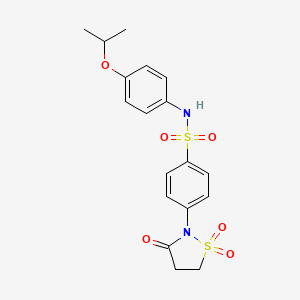
![N-[3-({[4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B3315977.png)
![N-[3-({[4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B3315987.png)

![[2-(2-Chlorophenoxymethyl)phenyl]methanamine](/img/structure/B3316014.png)
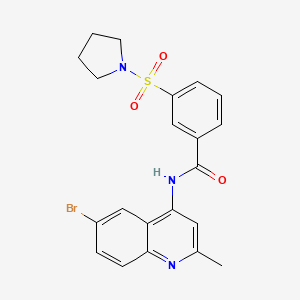
![7-Methoxy-1H-[1,5]naphthyridin-4-one](/img/structure/B3316022.png)

